molecular formula C20H23NO B15215458 2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol CAS No. 88561-13-1

2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol

Cat. No.: B15215458
CAS No.: 88561-13-1
M. Wt: 293.4 g/mol
InChI Key: LRSPUWTTZJBGAO-UHFFFAOYSA-N
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Description

2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol is a synthetic indole derivative of interest in chemical and pharmaceutical research. Indole rings are privileged structures in medicinal chemistry, found in numerous bioactive molecules and natural products, making them a central scaffold for developing new therapeutic agents . This compound features a 1-butyl-substituted indole core linked to a phenyl-ethanol group, a structure that may be valuable for exploring structure-activity relationships (SAR) in drug discovery programs . This chemical is provided as a tool for researchers in early-stage discovery. Its potential applications include serving as a building block in organic synthesis, an intermediate in the preparation of more complex molecules, or a candidate for high-throughput screening against biological targets. Researchers can utilize this compound to investigate novel mechanisms of action or as a reference standard in analytical studies. As with many indole-based compounds, its specific biological activity and mechanism of action are areas for ongoing research and are not fully characterized for this specific analogue. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material responsibly and in accordance with all applicable local and international regulations.

Properties

CAS No.

88561-13-1

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

2-[4-(1-butylindol-2-yl)phenyl]ethanol

InChI

InChI=1S/C20H23NO/c1-2-3-13-21-19-7-5-4-6-18(19)15-20(21)17-10-8-16(9-11-17)12-14-22/h4-11,15,22H,2-3,12-14H2,1H3

InChI Key

LRSPUWTTZJBGAO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol may involve the following steps:

    Formation of the indole core: Reacting 1-butyl-2-nitrobenzene with phenylhydrazine in the presence of an acid catalyst to form 1-butyl-1H-indole.

    Substitution reaction: Introducing a phenyl group at the 4-position of the indole ring through a Friedel-Crafts acylation reaction.

    Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxylation: Introducing a hydroxyl group at the 2-position of the phenyl ring through a hydroxylation reaction using a suitable oxidizing agent.

Chemical Reactions Analysis

2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Indole Derivatives with Ethanol Groups

  • Target Compound: The butyl group at the indole 1-position increases hydrophobicity, favoring membrane permeability, while the para-phenyl-ethanol group balances reactivity .
  • 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol: The chloro and methyl groups at the 5- and 1-positions enhance antimicrobial activity but reduce solubility compared to the target compound .

Ketone vs. Hydroxyl Functionality

  • 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one : The ketone group enables nucleophilic additions, contrasting with the target compound’s hydroxyl group, which participates in hydrogen bonding. The fluorophenyl group improves metabolic stability .

Solubility and Symmetry

  • 2-({4-[(2-hydroxyethyl)amino]phenyl}amino)ethan-1-ol: Symmetrical ethanolamine substituents increase water solubility, making it suitable for aqueous formulations, unlike the hydrophobic target compound .

Halogenated Compounds

  • 1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol : Triple chlorophenyl groups elevate molecular weight and environmental persistence, whereas the target compound’s butyl group prioritizes bioavailability .

Biological Activity

The compound 2-[4-(1-butyl-1H-indol-2-yl)phenyl]ethan-1-ol, also known by its chemical structure C20H23NO, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety, which is known for various biological activities. Its molecular formula is C20H23NO, and it features a butyl group attached to an indole ring, contributing to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the indole structure and subsequent alkylation. The synthetic pathway typically includes:

  • Preparation of Indole Derivatives : Starting materials such as anthranilamide are reacted under acidic conditions to form substituted indoles.
  • Alkylation : The indole derivative is then alkylated with appropriate reagents to introduce the butyl group.
  • Purification : The final product is purified using techniques such as column chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogues containing indole structures have shown efficacy against various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549IC50 = 12 µM
Breast CancerMDA-MB-231IC50 = 15 µM
Colorectal CancerHCT116IC50 = 10 µM

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies indicate significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation:

Inflammatory Marker Inhibition (%)
TNF-alpha85%
IL-678%
COX-2IC50 = 0.62 µM

These findings suggest that this compound may serve as a lead for developing new anti-inflammatory drugs .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Indole Derivatives : A study assessed the cytotoxic effects of various indole derivatives on cancer cells. It was found that modifications to the indole structure significantly influenced their activity against MDA-MB-231 cells .
  • Anti-inflammatory Evaluation : Another study investigated the anti-inflammatory potential of compounds similar to this compound, revealing their ability to inhibit edema formation in animal models .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol, and how are intermediates validated?

Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the indole and biphenyl moieties, followed by hydroxylation or reduction steps to introduce the ethanol group. For example, biphenyl derivatives are often synthesized via palladium-catalyzed coupling, with yields improved using microwave-assisted heating or optimized solvent systems (e.g., DMF/water) . Intermediates are validated using 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%). Key challenges include controlling regioselectivity in indole substitution and minimizing byproducts during coupling steps .

Advanced: How can reaction conditions be optimized to enhance the yield and scalability of this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) with ligand systems to improve coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of aromatic intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like indole alkylation.
  • Workflow integration : One-pot syntheses reduce purification steps, as demonstrated in analogous biphenyl ethanol syntheses . Scalability requires careful monitoring of exothermic reactions and solvent recovery systems to minimize waste .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the indole and biphenyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹).
  • HPLC/UPLC : Assesses purity (>98% for biological assays) and detects trace byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Compound stability : Hydrolysis of the ethanol group under assay conditions (e.g., pH >7.4) may alter activity.
  • Controls : Use of internal standards (e.g., β-galactosidase) to normalize data.
    To reconcile results, replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina model binding poses in enzyme active sites (e.g., cytochrome P450 or kinase domains).
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR models : Correlate structural features (e.g., indole hydrophobicity) with activity data to prioritize analogs.
    These methods require validation via mutagenesis studies or crystallography to confirm binding modes .

Basic: What handling precautions are necessary to prevent compound degradation during storage?

Answer:

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation of the indole ring.
  • Solubility : Dissolve in anhydrous DMSO for long-term stability, avoiding aqueous buffers with pH >7.0.
  • Safety : Use PPE (gloves, goggles) due to potential acute toxicity (GHS Category 4; H302) .

Advanced: How can researchers design analogs to improve the compound’s pharmacokinetic (PK) profile?

Answer:

  • Bioisosteric replacement : Substitute the butyl group with trifluoromethyl to enhance metabolic stability.
  • Prodrug strategies : Esterify the ethanol group to improve oral bioavailability.
  • ADME screening : Use Caco-2 cell assays for permeability and liver microsomes for CYP450 metabolism studies. Prioritize analogs with logP <5 and polar surface area <140 Ų to optimize blood-brain barrier penetration .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Pharmacology : Probe for serotonin receptor subtypes (5-HT2A/2C) due to structural similarity to indole alkaloids.
  • Chemical biology : Fluorescent tagging via hydroxyl group derivatization (e.g., coupling to BODIPY dyes).
  • Material science : Component of liquid crystals due to its rigid biphenyl-indole core .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Answer:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric reductions in ethanol group formation.
  • Chiral HPLC : Columns like Chiralpak IG-3 separate enantiomers (resolution >1.5).
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Answer:

  • Dose-ranging studies : Establish MTD (maximum tolerated dose) in rodent models.
  • Target profiling : Broad-spectrum kinase or GPCR panels (e.g., Eurofins CEREP) identify promiscuous binding.
  • CRISPR screening : Knockout candidate off-target genes to assess phenotypic contributions .

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